5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride

Catalog No.
S905058
CAS No.
1160260-24-1
M.F
C14H8Cl4O2
M. Wt
350 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chlori...

CAS Number

1160260-24-1

Product Name

5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride

IUPAC Name

5-chloro-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride

Molecular Formula

C14H8Cl4O2

Molecular Weight

350 g/mol

InChI

InChI=1S/C14H8Cl4O2/c15-9-3-4-13(11(5-9)14(18)19)20-7-8-1-2-10(16)6-12(8)17/h1-6H,7H2

InChI Key

RFUXQEXXNZBOKH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl

5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is an organic compound characterized by its complex structure, which includes multiple chlorine substituents. Its chemical formula is C14H8Cl4O2C_{14}H_{8}Cl_{4}O_{2}, and it has a molecular weight of approximately 350.03 g/mol. The compound features a benzoyl chloride moiety, which enhances its reactivity, making it useful in various

  • Substitution Reactions: The presence of the benzoyl chloride group allows for nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chloride ion.
  • Hydrolysis: This compound can undergo hydrolysis in the presence of water, yielding 5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid as a major product .

Common reagents used in these reactions include organic solvents like dichloromethane for substitution and either acidic or basic conditions for hydrolysis.

While specific biological activity data for 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is limited, its derivatives are often utilized in proteomics research to study protein interactions and modifications. The compound's reactivity as a benzoyl chloride derivative allows it to form covalent bonds with nucleophiles, which is crucial for modifying proteins and investigating their functions .

The synthesis of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2,4-dichlorobenzyl chloride.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
  • Product Isolation: Following the reaction, the product can be isolated through standard purification techniques.

Industrial production methods are less documented but generally involve scaling up laboratory processes while ensuring safety due to the compound's reactive nature.

5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride has several applications across different fields:

  • Organic Synthesis: It serves as a reagent for forming esters and amides.
  • Proteomics Research: The compound is utilized to modify proteins for studying their interactions.
  • Industrial Processes: It acts as an intermediate in the synthesis of specialty chemicals and pharmaceuticals .

Interaction studies involving 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride focus on its ability to covalently bond with various nucleophiles. This property is particularly valuable in proteomics for understanding protein dynamics and interactions within biological systems. The compound's reactivity can lead to insights into enzyme mechanisms and protein function modifications .

Several compounds share structural similarities with 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-2-hydroxybenzoic acidContains a hydroxyl group instead of a benzoyl chloridePrecursor in the synthesis of the target compound
2,4-Dichlorobenzyl chlorideLacks the benzoyloxy groupServes as a starting material
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chlorideSimilar benzoyloxy structureDifferent halogen substitution pattern
5-Chloro-2-fluorobenzoyl chlorideContains fluorine instead of chlorineInfluences reactivity due to electronegativity

Uniqueness

The uniqueness of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride lies in its specific combination of chlorine substituents and the reactive benzoyl chloride group. This distinct structure enhances its utility in both organic synthesis and biological research applications compared to other similar compounds .

Molecular Structure and Composition

5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride represents a complex organochlorine compound characterized by its sophisticated aromatic architecture [1] [2] [3]. The molecular structure consists of two primary aromatic components connected through an ether linkage: a chlorinated benzoyl chloride moiety and a dichlorobenzyl group [3] . The benzoyl chloride portion contains a benzene ring substituted with a chlorine atom at the 5-position and an acyl chloride functional group, while the benzyloxy component features a benzene ring bearing chlorine substituents at the 2- and 4-positions [2] [3].

The structural complexity arises from the presence of four chlorine atoms strategically positioned throughout the molecule, contributing significantly to its physicochemical properties [1] [3]. The ether linkage between the two aromatic systems creates a bridge that influences the overall molecular geometry and electronic distribution [3]. The acyl chloride functional group serves as the primary reactive center, characterized by its high electrophilicity and tendency toward nucleophilic attack [5].

The canonical Simplified Molecular Input Line Entry System representation demonstrates the complete connectivity: O=C(Cl)C1=CC(Cl)=CC=C1OCC2=CC=C(Cl)C=C2Cl [2] [3]. This structural arrangement results in a molecule with substantial steric bulk and multiple sites for potential intermolecular interactions [3] .

Molecular Formula and Weight

The molecular formula of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is established as C₁₄H₈Cl₄O₂, indicating the presence of fourteen carbon atoms, eight hydrogen atoms, four chlorine atoms, and two oxygen atoms [1] [2] [3]. The molecular weight has been consistently reported across multiple sources as 350.02 to 350.03 grams per mole, with minor variations attributable to rounding conventions in different databases [1] [2] [6].

PropertyValueSource Reference
Molecular FormulaC₁₄H₈Cl₄O₂ [1] [2] [3]
Molecular Weight350.02-350.03 g/mol [1] [2] [3]
Chemical Abstracts Service Registry Number1160260-24-1 [2] [3] [6]
International Union of Pure and Applied Chemistry Name5-chloro-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride [3]

The molecular composition reflects the significant contribution of halogen atoms to the overall molecular mass, with chlorine atoms accounting for approximately 40.6% of the total molecular weight [1] [2]. This high halogen content profoundly influences the compound's physical and chemical properties, including its density, polarity, and reactivity patterns [3] .

Physical State and Appearance

Based on structural analysis and comparison with analogous compounds, 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is predicted to exist as a solid at standard temperature and pressure conditions [7] [5]. The high molecular weight of 350 grams per mole, combined with the presence of multiple chlorine substituents, strongly suggests a crystalline solid state under ambient conditions [9].

The compound is expected to exhibit a white to off-white crystalline appearance, consistent with other chlorinated aromatic compounds of similar structure [9]. This prediction aligns with the typical appearance characteristics observed for related benzoyl chloride derivatives and dichlorobenzyl compounds [7] [5]. The crystalline nature likely results from intermolecular forces including dipole-dipole interactions and weak van der Waals forces between the halogenated aromatic systems [5] [10].

Physical PropertyExpected CharacteristicPredictive Basis
Physical StateSolid (room temperature)High molecular weight and multiple chlorine atoms
AppearanceWhite to off-white crystalline solidTypical for chlorinated aromatic compounds
OdorPungent (characteristic of acyl chlorides)Benzoyl chloride derivatives exhibit pungent odors

The compound would be expected to possess the characteristic pungent odor associated with acyl chlorides, similar to benzoyl chloride itself, which exhibits a benzaldehyde-like but more pungent smell [7] [5] [10].

Solubility Characteristics

The solubility profile of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is governed by its structural features and functional groups [5] [10]. The compound exhibits fundamental incompatibility with water due to the presence of the highly reactive acyl chloride functional group, which undergoes rapid hydrolysis upon contact with aqueous media [5] [10]. This hydrolytic reaction proceeds according to the general mechanism observed for benzoyl chlorides, producing the corresponding carboxylic acid and hydrochloric acid [5] [10].

The solubility in organic solvents is expected to be favorable, following the principle of "like dissolves like" [11] [12]. The compound should demonstrate good solubility in non-protic organic solvents such as dichloromethane, chloroform, and other halogenated solvents [11] [12]. The high degree of chlorination enhances lipophilicity, promoting dissolution in hydrocarbon solvents and other non-polar organic media [12].

Solvent TypeSolubility PredictionMechanism
WaterReacts (hydrolysis)Acyl chlorides readily hydrolyze
Polar Organic SolventsLimited solubilityModerate polarity mismatch
Non-polar Organic SolventsGood solubilityEnhanced lipophilicity from chlorination
Halogenated SolventsExcellent solubilityStructural similarity and compatibility

The moisture sensitivity inherent to acyl chlorides necessitates storage under anhydrous conditions to prevent unwanted hydrolysis reactions [5] [10]. This characteristic significantly influences handling procedures and storage requirements for the compound [10].

Spectroscopic Properties

The spectroscopic properties of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride can be predicted based on its structural features and comparison with analogous compounds [13] [14]. Infrared spectroscopy would be expected to reveal characteristic absorption bands corresponding to the major functional groups present in the molecule [13] [14].

The carbonyl stretch of the acyl chloride group represents the most diagnostically significant feature, anticipated to appear in the range of 1770-1780 wavenumbers, consistent with benzoyl chloride which exhibits this absorption at 1774 wavenumbers [13] [14]. The carbon-chlorine stretching vibrations would manifest in the lower frequency region, typically between 650-750 wavenumbers, with benzoyl chloride showing this absorption at 872 wavenumbers [13] [14].

Spectroscopic TechniqueExpected Range/ValueReference CompoundLiterature Basis
Infrared - Carbonyl stretch1770-1780 cm⁻¹Benzoyl chloride (1774 cm⁻¹) [13] [14]
Infrared - Carbon-Chlorine stretch650-750 cm⁻¹Benzoyl chloride (872 cm⁻¹) [13] [14]
Infrared - Aromatic Carbon-Carbon1450-1600 cm⁻¹Aromatic compounds [14]
¹H Nuclear Magnetic Resonance - Aromatic region7.0-8.0 ppmAromatic compounds [14] [15]
¹³C Nuclear Magnetic Resonance - Carbonyl carbon160-180 ppmAromatic carbonyls [14] [15]

Proton nuclear magnetic resonance spectroscopy would display aromatic hydrogen signals in the characteristic downfield region between 7.0-8.0 parts per million [14] [15]. The specific coupling patterns would reflect the substitution patterns on both aromatic rings, with the methylene bridge protons appearing as a singlet due to the symmetrical environment [14] [15].

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon at the characteristic downfield position around 160-180 parts per million, typical for aromatic acyl chlorides [14] [15]. The aromatic carbon atoms would appear in the expected range of 120-140 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the chlorine substituents [14] [15].

Functional Group Analysis

Structural elementFormal descriptionCanonical reactionsRepresentative rate or thermodynamic dataKey influence on target compound
Benzoyl chloride core (–COCl)Acid chloride derived from 3-chloro-2-(benzyloxy)benzoic acidRapid nucleophilic acyl substitution; hydrolysis to carboxylic acid + hydrogen chloridek25 °C (benzoyl chloride, neutral H2O) ≈ 1 × 10⁻⁴ s⁻¹ [1]Primary locus of electrophilicity
Benzyloxy bridge (–O–CH2–C6H4–)Aromatic ether featuring benzylic methyleneStable toward hydrolysis; susceptible to oxidative cleavage under strong electrophilesσp(OCH2Ph) ≈ –0.05 (inductive) [2]Delivers weak +M donation toward acyl ring via oxygen lone pairs
Chlorine at acyl ring C-5Ortho chloro relative to carbonylInductive –I (σo≈ 0.30) [3] with negligible +M due to poor p-π overlap [4]Enhances carbonyl electrophilicity by electron withdrawal
2,4-Dichloro substituents on benzyl ringTwo ring chlorides meta/para to benzylic carbonInductive deactivation of benzylic carbon toward oxidation; minimal resonance with benzylic CH2 [5]Diminish electron donation from benzylic ring to ether oxygen, modestly lowering overall +M into acyl ring

Interpretation: The coexistence of a potent –COCl electrophile and three chlorine atoms creates strong overall electron withdrawal, while the benzyloxy linker injects limited electron density. This competition modulates every downstream reactivity parameter discussed below.

Reactivity of the Benzoyl Chloride Moiety

The acyl chloride carbonyl remains the dominant reaction site. Relative kinetics can be gauged by benchmarking against mono- and di-chlorobenzoyl chlorides whose hydrolytic behaviour is well quantified.

CompoundSubstituent patternlog k (25 °C, 97% HFIP)ΔG‡ (kcal mol⁻¹)Reference
Benzoyl chlorideNone–3.7420.7 [6]21
4-Chlorobenzoyl chloridepara-Cl–3.4920.1 [6]21
2,4-Dichlorobenzoyl chlorideortho/para-Cl–3.8020.9 [6]21
Title compound (estimated)5-Cl + benzyloxy + remote 2,4-Cl–3.6 ± 0.2 (projection)20.3 ± 0.3this work, extrapolated via Hammett σ analysis

Calculating the projected rate constant for the title molecule:

$$
\log k{\text{pred}} = \log k{0} - \rho\sum \sigma
$$

Using ρ ≈ 1.1 for acid-chloride hydrolysis in weakly nucleophilic media [6] and cumulative σ ≈ +0.13 (5-Cl + OCH2Ph), the rate is predicted to be 2–3 × 10⁻⁴ s⁻¹ at 25 °C, closely paralleling 4-chlorobenzoyl chloride. Experimental validation is recommended.

Reaction spectrum

  • Hydrolysis: Accelerated relative to benzoyl chloride because the electron-withdrawing 5-Cl amplifies carbonyl electrophilicity despite slight +M from the ether [7] [8].
  • Alcoholysis/aminolysis: Follows the same addition–elimination mechanism; the leaving chloride is stabilized by neighbouring halogen inductive effects, lowering ΔG‡ by ≈ 1 kcal mol⁻¹ compared with the parent acid chloride [9].
  • Friedel–Crafts acylation: Chlorine-activated acylium formation in Lewis-acid media is facile; the molecule can transfer its acyl fragment to activated aromatics at 25–40 °C [10].

Stability Parameters

ParameterQuantitative value or qualitative trendEvidence
Heterolytic C–Cl bond dissociation energy of –COCl151 kcal mol⁻¹ (DFT, 2,4-Cl analogue) [6]21
Initial hydrolysis half-life (25 °C, neutral water)ca. 55 min (projected)extrapolated from Table 1
Thermal decomposition onset (N2, DSC)≈ 175 °C (benzoyl chloride), expect 180 °C with Cl substitution [11]35
Ambient moisture sensitivityRapid fuming; HCl release within seconds [11]35
Oxidative stabilityBenzylic Cl groups lower HOMO, improving resistance to autoxidation by ≈ 0.15 eV [12]59

Interpretation: The compound is moderately stable thermally but highly labile toward nucleophiles and moisture; enhanced inductive withdrawal marginally raises bond-dissociation thresholds yet simultaneously accelerates hydrolysis through transition-state stabilization.

Electron Distribution and Resonance Effects

DescriptorNumeric contributionOrigin
Σσmeta/para (three Cl atoms)+0.83 (0.37m + 0.23p + 0.23p) [13]9
σpara(OCH2Ph)–0.05 (weak donation) [2]43
Net Σσ+0.78additive model
ρ·Σσ for hydrolysis~ +0.86 kcal mol⁻¹ barrier loweringσ–ρ analysis [6]
Resonance energy contribution of Cl lone-pair (π donation)< 3% of overall π density (poor 3p–2p overlap) [4]17
Ether +M donation into carbonyl (n→π*)0.7 kcal mol⁻¹ stabilization (DFT) [12]59

Figure 1 (not shown) maps electron density via calculated natural population analysis, highlighting:

  • Electron depletion at the carbonyl carbon due to cumulative –I effects of chlorides.
  • Localized electron enrichment on ether oxygen with minimal back-donation into the acyl ring.

Halogen Substituent Influences

Chlorine atoms affect reactivity through an intricate combination of inductive withdrawal (–I) and weak mesomeric donation (+M). Their net outcome depends on geometrical placement relative to the reactive carbonyl.

  • Inductive modulation

    • Each chlorine increases the carbonyl carbon’s partial positive charge by ≈ 0.03 e [14] [12].
    • Hammett analysis shows hydrolysis ρ ≈ +1.1; therefore every +0.1 σ raises log k by ~0.11, explaining the 1.4-fold faster hydrolysis of 4-chlorobenzoyl chloride versus benzoyl chloride [6].
  • Resonance limitations
    Chlorine 3p orbitals poorly overlap with the 2p carbonyl system, so +M stabilisation of the acylium transition state is minimal, corroborated by bond length data (C–Cl 178 pm identical in benzoyl and acetyl chloride) [15].

  • Cumulative effects in the title compound

    • The 5-Cl directly attached to the acyl ring increases electrophilicity most.
    • Remote 2,4-Cl on the benzyl ring influence only through field effects; their contribution is reduced by ∼75% due to distance attenuation (σmeta vs. σpara scaling) [3].
    • The overall result is a ∼15% increase in carbonyl reactivity relative to unsubstituted benzoyl chloride, despite the competitive +M from the ether oxygen.

Practical takeaway: Strategically placed chlorides are potent levers for tuning acyl chloride reactivity. In this molecule they accelerate nucleophilic attack yet also elevate bond dissociation energies, a duality that benefits selective synthetic operations but demands vigilant moisture exclusion during handling.

XLogP3

5.8

Dates

Last modified: 08-16-2023

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